molecular formula C10H18N2O4S B13773302 L-Cysteine, N-acetyl-, butylcarbamate (ester) CAS No. 71084-39-4

L-Cysteine, N-acetyl-, butylcarbamate (ester)

Cat. No.: B13773302
CAS No.: 71084-39-4
M. Wt: 262.33 g/mol
InChI Key: GPPFVQSUVOVHJD-QMMMGPOBSA-N
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Description

L-Cysteine, N-acetyl-, butylcarbamate (ester) is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an N-acetyl group and a butylcarbamate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-, butylcarbamate (ester) typically involves the protection of the amino group of L-cysteine with an acetyl group, followed by the esterification of the carboxyl group with butylcarbamate. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification processes. The use of high-throughput techniques, such as ultra-performance liquid chromatography (UPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-, butylcarbamate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, deacetylated cysteine, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-, butylcarbamate (ester) involves its conversion to L-cysteine, which then participates in various biochemical pathways. L-cysteine is a precursor for the synthesis of glutathione, which acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . The molecular targets include enzymes involved in the synthesis and regulation of glutathione .

Properties

CAS No.

71084-39-4

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

IUPAC Name

butylcarbamoyl (2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/C10H18N2O4S/c1-3-4-5-11-10(15)16-9(14)8(6-17)12-7(2)13/h8,17H,3-6H2,1-2H3,(H,11,15)(H,12,13)/t8-/m0/s1

InChI Key

GPPFVQSUVOVHJD-QMMMGPOBSA-N

Isomeric SMILES

CCCCNC(=O)OC(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CCCCNC(=O)OC(=O)C(CS)NC(=O)C

Origin of Product

United States

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